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molecular formula C16H15NO5 B8631624 4-(Benzyloxy)-5-ethoxy-2-nitrobenzaldehyde CAS No. 55149-80-9

4-(Benzyloxy)-5-ethoxy-2-nitrobenzaldehyde

Cat. No. B8631624
M. Wt: 301.29 g/mol
InChI Key: QUWOKVSFMZKNLE-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

4-Benzyloxy-5-ethoxy-2-nitro-benzaldehyde (23 g) was dissolved in acetic acid (93 ml) and concentrated hydrochloric acid (10 ml). The reaction solution was refluxed for 24 hours. Then the solution was evaporated to dryness and the residue was dissolved in diethyl ether. The product was extracted into 1M sodium hydroxide and acidified with 6M hydrochloric acid. The resultant solid was filtered and dried under vacuum.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:16]([O:17][CH2:18][CH3:19])=[CH:15][C:12]([CH:13]=[O:14])=[C:11]([N+:20]([O-:22])=[O:21])[CH:10]=1)C1C=CC=CC=1.Cl>C(O)(=O)C>[CH2:18]([O:17][C:16]1[C:9]([OH:8])=[CH:10][C:11]([N+:20]([O-:22])=[O:21])=[C:12]([CH:15]=1)[CH:13]=[O:14])[CH3:19]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1OCC)[N+](=O)[O-]
Name
Quantity
93 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then the solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into 1M sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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